molecular formula C55H65N7O16 B12398458 prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

Cat. No.: B12398458
M. Wt: 1080.1 g/mol
InChI Key: ZNCBIKZLGJADID-NIOYSHGBSA-N
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Description

The compound “prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. The specific synthetic route would depend on the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodiazepine derivatives or molecules with similar functional groups.

Uniqueness

The uniqueness of this compound could lie in its specific functional group arrangement and stereochemistry, which might confer unique reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C55H65N7O16

Molecular Weight

1080.1 g/mol

IUPAC Name

prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

InChI

InChI=1S/C55H65N7O16/c1-10-17-76-53(69)58-46(30(3)4)48(64)56-33(7)47(63)57-35-15-13-34(14-16-35)29-78-55(71)62-39-26-45(43(73-9)24-37(39)50(66)60-28-32(6)22-41(60)52(62)68)75-20-12-19-74-44-25-38-36(23-42(44)72-8)49(65)59-27-31(5)21-40(59)51(67)61(38)54(70)77-18-11-2/h10-11,13-16,23-26,30,33,40-41,46,51-52,67-68H,1-2,5-6,12,17-22,27-29H2,3-4,7-9H3,(H,56,64)(H,57,63)(H,58,69)/t33-,40-,41-,46-,51-,52-/m0/s1

InChI Key

ZNCBIKZLGJADID-NIOYSHGBSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N2[C@H]([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N([C@H]([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)OCC=C

Origin of Product

United States

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